molecular formula C16H18O4 B12518445 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one CAS No. 678967-25-4

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one

Cat. No.: B12518445
CAS No.: 678967-25-4
M. Wt: 274.31 g/mol
InChI Key: RNCHOPIHQYTSCH-UHFFFAOYSA-N
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Description

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[55]undecan-9-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro[55]undecane core with a 1,2,5-trioxane ring and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5One common method involves the use of Robinson annelation to construct the spirocyclic framework, followed by hydrogenation to yield the desired product . The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and ethyl acetate as a solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.

    Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one include other spirocyclic compounds with different substituents on the spiro[5.5]undecane core, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core with a 1,2,5-trioxane ring and a phenylethenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

678967-25-4

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-(1-phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one

InChI

InChI=1S/C16H18O4/c1-12(13-5-3-2-4-6-13)15-11-18-16(20-19-15)9-7-14(17)8-10-16/h2-6,15H,1,7-11H2

InChI Key

RNCHOPIHQYTSCH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1COC2(CCC(=O)CC2)OO1)C3=CC=CC=C3

Origin of Product

United States

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